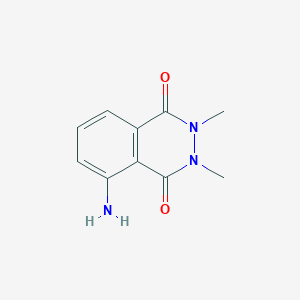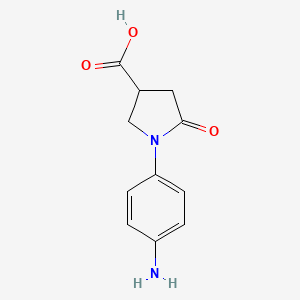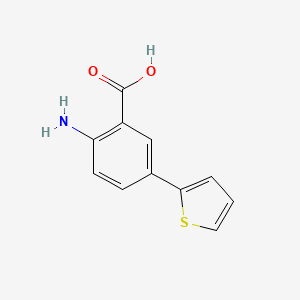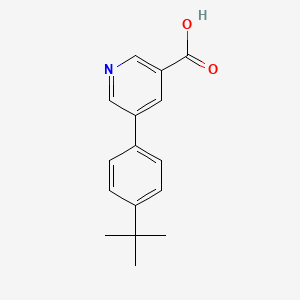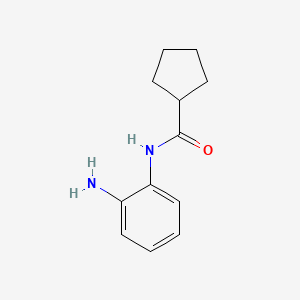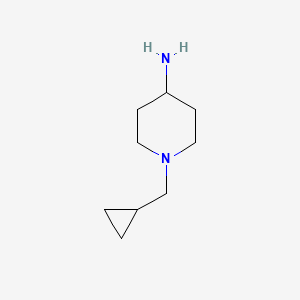
1-(2-Bromoethyl)piperazine dihydrobromide
説明
The compound "1-(2-Bromoethyl)piperazine dihydrobromide" is not directly mentioned in the provided papers. However, these papers discuss various piperazine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Piperazine and its derivatives are of significant interest in pharmaceutical chemistry due to their potential biological activities and applications as intermediates in the synthesis of various drugs .
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including alkylation, cyclization, and substitution reactions. For instance, the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C involves the condensation of 1,2-bis(bensylamino)ethane with ethylene dibromide, followed by catalytic reduction and a Schotten-Bauman reaction . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, and reduction . These methods highlight the versatility of piperazine as a scaffold for the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of 1,4-bis-(cyclopropylmethyl)piperazine dihydrochloride, for example, was determined by single-crystal X-ray diffraction analysis, revealing a chair conformation with a symmetry center . The molecular structures of these compounds are crucial for understanding their chemical reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, including those that lead to the formation of complex heterocyclic systems. For example, the reaction of α-bromo enones with 1,2-diamines can lead to the assembly of piperazin-2-ones, with the trifluoromethyl group influencing the reaction path . Additionally, the synthesis of phthalazine derivatives using 1,4-disulfopiperazine-1,4-diium chloride as a catalyst demonstrates the utility of piperazine derivatives in facilitating multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of functional groups such as trifluoromethyl or disulfopiperazine can significantly affect properties like solubility, reactivity, and the ability to form hydrogen bonds, as evidenced by the extensive network of hydrogen bonds in the crystal structure of piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate . These properties are important for the application of piperazine derivatives in drug design and synthesis.
科学的研究の応用
Synthesis and Pharmaceutical Intermediates
1-(2-Bromoethyl)piperazine dihydrobromide serves as a significant compound in the synthesis of pharmaceutical intermediates. Li Ning-wei (2006) explored the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, highlighting the importance of similar structures in medicinal chemistry (Li Ning-wei, 2006).
Crystal Growth and Material Sciences
In the field of material sciences, specifically crystal growth, M. Bujak (2015) demonstrated the use of related piperazine compounds in the efficient diffusion-controlled ligand exchange crystal growth of inorganic–organic halogenidorhodates(III) (Bujak, 2015).
Catalysis in Chemical Synthesis
The application in catalysis is demonstrated by Shila Darvishzad et al. (2019), who introduced a piperazine-based dicationic Bronsted acidic ionic salt for the synthesis of various chemical derivatives (Darvishzad et al., 2019).
Application in Antifungal Research
S. Khabnadideh et al. (2012) explored the synthesis of piperazine derivatives and evaluated their antifungal activity, demonstrating the biological application of these compounds in combating fungal infections (Khabnadideh et al., 2012).
Molecular Design in Drug Development
The relevance of piperazine derivatives in molecular design for therapeutic applications is highlighted by A. Rathi et al. (2016), who reviewed patents containing piperazine compounds with various therapeutic uses, indicating the potential of these structures in drug discovery (Rathi et al., 2016).
将来の方向性
特性
IUPAC Name |
1-(2-bromoethyl)piperazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrN2.2BrH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNUEZNHGIDHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCBr.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589524 | |
| Record name | 1-(2-Bromoethyl)piperazine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)piperazine dihydrobromide | |
CAS RN |
89727-93-5 | |
| Record name | 1-(2-Bromoethyl)piperazine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




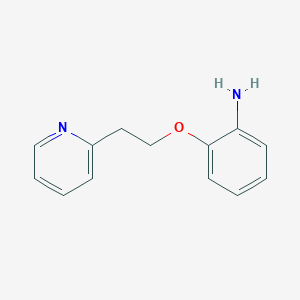
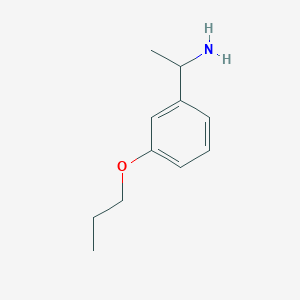
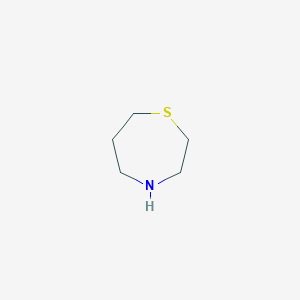
![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
